molecular formula C6H18Si2 B074624 Hexamethyldisilane CAS No. 1450-14-2

Hexamethyldisilane

Cat. No. B074624
CAS RN: 1450-14-2
M. Wt: 146.38 g/mol
InChI Key: NEXSMEBSBIABKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexamethyldisilane (TMS2) is an organosilicon compound with the formula Si2(CH3)6, abbreviated Si2Me6 . It is a colorless liquid, soluble in organic solvents . It acts as a silylating reagent for allylic acetates, aryl halides, and diketones . It is a source material for vapor deposition during silicon carbide growth and is also used in electronic and semiconductor industries .


Synthesis Analysis

Hexamethyldisilane can be produced by Wurtz-like coupling of trimethylsilyl chloride in the presence of a reducing agent such as potassium graphite . It is also synthesized by standard synthesis . In a pressure reactor, streams of ammonia and trimethylchlorosilane, each preheated at 175°C, are reacted together at a pressure of 230 bar .


Molecular Structure Analysis

Hexamethyldisilane has a molecular formula of C6H18Si2 . Its average mass is 146.378 Da and its monoisotopic mass is 146.094696 Da . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

Hexamethyldisilane is used in various applications such as adhesives and sealant chemicals, CBI, intermediates, and others . The Si-Si bond in hexamethyldisilane is cleaved by strong nucleophiles and electrophiles . Alkyl lithium compounds react as follows: Si2Me6 + RLi → RSiMe3 + LiSiMe3 . Iodine gives trimethylsilyl iodide .


Physical And Chemical Properties Analysis

Hexamethyldisilane is a colorless, flammable liquid . It is soluble in organic solvents . More detailed physical and chemical properties can be found on databases like PubChem and ChemSpider .

Scientific Research Applications

Synthesis of Heterocycles

Hexamethyldisilazane (HMDS) is a versatile organosilicon reagent used in the synthesis of heterocycles . It provides numerous applications and alternative solutions for challenging chemical reactions . The N–Si bond cleavage serves as a convenient nitrogen source, while the trimethylsilane part can participate in heterocycle formation through various mechanisms .

Michael–Aldol Reactions

HMDS is well-established in Michael–aldol reactions . These reactions are fundamental in organic chemistry for the construction of carbon-carbon bonds, enabling the synthesis of complex molecules from simpler ones .

Silylation Agent

HMDS acts as a silylating reagent for allylic acetates, aryl halides, and diketones . Silylation is a process that attaches a silicon-containing group to an organic compound, enhancing its stability and reactivity .

Amination and Amidation Agent

HMDS is also used as an amination and amidation agent . These processes involve the introduction of an amine or amide group into a molecule, respectively .

Source Material for Vapor Deposition

HMDS serves as a source material for vapor deposition during silicon carbide growth . Silicon carbide is a semiconductor material used in various electronic and optoelectronic devices .

Use in Electronic and Semiconductor Industries

HMDS is used in the electronic and semiconductor industries . Its properties make it suitable for various applications, including the fabrication of microelectronic devices .

Safety and Hazards

Hexamethyldisilane is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is highly flammable and may cause an allergic skin reaction, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

Future Directions

The global hexamethyldisilane market is expected to grow at a CAGR of 5.5% during the forecast period, 2018-2028 . It is used in various applications such as adhesives and sealant chemicals, CBI, intermediates, and others . The growth of the global hexamethyldisilane market can be attributed to the increasing demand for hexamethyldisilane from end-use industries such as automotive and construction .

properties

IUPAC Name

trimethyl(trimethylsilyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H18Si2/c1-7(2,3)8(4,5)6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXSMEBSBIABKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

61469-35-0
Record name Disilane, hexamethyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61469-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID2061698
Record name Disilane, hexamethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2061698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name Hexamethyldisilane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21000
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Hexamethyldisilane

CAS RN

1450-14-2
Record name Hexamethyldisilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1450-14-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexamethyldisilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001450142
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexamethyldisilane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294211
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Disilane, 1,1,1,2,2,2-hexamethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Disilane, hexamethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2061698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexamethyldisilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.465
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Hexamethyldisilane
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7HH2E9DUB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hexamethyldisilane
Reactant of Route 2
Hexamethyldisilane
Reactant of Route 3
Hexamethyldisilane
Reactant of Route 4
Hexamethyldisilane
Reactant of Route 5
Hexamethyldisilane

Q & A

Q1: What is the molecular formula and weight of hexamethyldisilane?

A1: Hexamethyldisilane has the molecular formula Si2(CH3)6 and a molecular weight of 146.39 g/mol.

Q2: Which spectroscopic techniques are useful for characterizing hexamethyldisilane?

A: Several spectroscopic techniques can be employed, including: * Nuclear Magnetic Resonance (NMR): Provides valuable information about the structure and dynamics of hexamethyldisilane, particularly regarding the rotation of methyl groups and the molecule itself. [, ]* Fourier Transform Infrared (FTIR) Spectroscopy: Reveals information about the vibrational modes of the molecule, aiding in the identification of functional groups. [, , ]* Electron Energy Loss Spectroscopy (EELS): Offers insights into the electronic structure of the molecule, particularly concerning singlet and triplet excited states. []* X-ray Photoelectron Spectroscopy (XPS): Provides information about the elemental composition and chemical states of the elements present in the molecule. [, ]* Raman Spectroscopy: Can be used to study the vibrational modes of the molecule and identify the presence of specific bonds, such as C=C bonds in carbon-rich low-k films. []

Q3: How does the confinement of hexamethyldisilane within silica pores affect its phase behavior?

A: Confining hexamethyldisilane within silica pores leads to the formation of a two-phase system. A liquid-like layer forms on the pore surface, while a crystalline solid exists in the pore's center. This is in contrast to its bulk phase behavior. []

Q4: How does annealing temperature affect the properties of low-k films prepared using hexamethyldisilane?

A: Annealing low-k films prepared using hexamethyldisilane generally leads to a decrease in mechanical strength (Young's modulus and hardness) and an increase in the number of C=C bonds. []

Q5: Can hexamethyldisilane be used as a reagent in palladium-catalyzed reactions?

A: Yes, hexamethyldisilane has shown promise as a reagent in various palladium-catalyzed reactions, including:* Oxidative Silylation of Olefins: It acts as a silylating agent in the presence of molecular oxygen, yielding allylsilanes. []* Silylation of Alcohols: It facilitates the trimethylsilylation of alcohols, transferring both trimethylsilyl groups without generating stoichiometric byproducts. []

Q6: How does hexamethyldisilane participate in the synthesis of benzyl bromides?

A: Hexamethyldisilane, in conjunction with a polyvinylpyrrolidone-bromine complex, enables the selective conversion of benzyl alcohols to benzyl bromides in high yields. []

Q7: Can hexamethyldisilane function as an oxygen scavenger in chemical reactions?

A: Yes, under specific conditions, hexamethyldisilane can act as an oxygen scavenger and a surrogate for hydrosilanes, enabling the selective reduction of various substrates, including nitroarenes, phosphine oxides, N-oxides, and sulfoxides. []

Q8: How have computational methods contributed to understanding the thermal decomposition of hexamethyldisilane?

A: Density Functional Theory (DFT) calculations have been instrumental in elucidating the decomposition pathways of hexamethyldisilane at different temperatures. These calculations have helped identify key intermediates and the roles of homolytic and molecular elimination reactions in the pyrolysis process. []

Q9: What can be inferred about the stability of hexamethyldisilane from the available research?

A: While specific stability studies are not extensively detailed in the provided research, certain inferences can be made:* Thermal Stability: Hexamethyldisilane undergoes thermal isomerization and decomposition at elevated temperatures, suggesting limited thermal stability. [, , , ]* Stability in Solution: The compound is used in various solutions, including those containing cesium fluoride, tetrabutylammonium bromide, and dimethyl sulfoxide, implying compatibility with these reagents. [, ]

Q10: What are the applications of hexamethyldisilane in material science?

A: Hexamethyldisilane is a valuable precursor for:* Silicon Carbide (SiC) Deposition: It serves as a single-source precursor for the chemical vapor deposition of SiC thin films, particularly cubic silicon carbide (3C-SiC). This method offers advantages like safety, high growth rates, and control over film properties. [, , , , , , , , , ]* Low-k Dielectric Films: It's used in plasma-enhanced chemical vapor deposition (PECVD) to create low-k dielectric films with controlled mechanical properties. [, ]

Q11: What analytical techniques are used to study the gas-phase reactions of hexamethyldisilane?

A: Gas-phase reactions involving hexamethyldisilane are often studied using techniques such as:* Flash Pyrolysis Vacuum Ultraviolet Photoionization Time-of-Flight Mass Spectrometry (VUV-SPI-TOFMS): This technique allows for the identification and quantification of reaction intermediates and products formed during the thermal decomposition of hexamethyldisilane. []* Mass Spectrometry: Coupled with a flow system, mass spectrometry enables real-time analysis of the decomposition products of hexamethyldisilane, aiding in determining bond dissociation energies and studying reaction mechanisms. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.